

Core Identification and Thermophysical Properties

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Compound Focus: Methyl Octanoate

CAS No.: 111-11-5

Cat. No.: S576137

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Methyl octanoate, also known as methyl caprylate, is a model compound for biodiesel research. Its basic identifiers and key phase change data are summarized below.

Table 1: Compound Identification [1]

Property	Value
Chemical Name	Methyl octanoate
Synonyms	Methyl caprylate; Caprylic acid methyl ester
CAS Registry Number	111-11-5
Molecular Formula	C ₉ H ₁₈ O ₂
Molecular Weight	158.2380 g/mol

Table 2: Phase Change Data [1]

Property	Value / Range	Units	Method / Notes
Boiling Point (T _{boil})	466.1 - 467.7	K	Multiple literature sources

Property	Value / Range	Units	Method / Notes
Melting Point (T_{fus})	236.5	K	Uncertainty assigned by TRC = 0.05 K
Enthalpy of Vaporization ($\Delta_{vap}H^\circ$)	57 ± 2	kJ/mol	Average of 6 values

Experimental Data and Enthalpy of Vaporization

The enthalpy of vaporization has been measured under various conditions, which is critical for understanding its energy behavior.

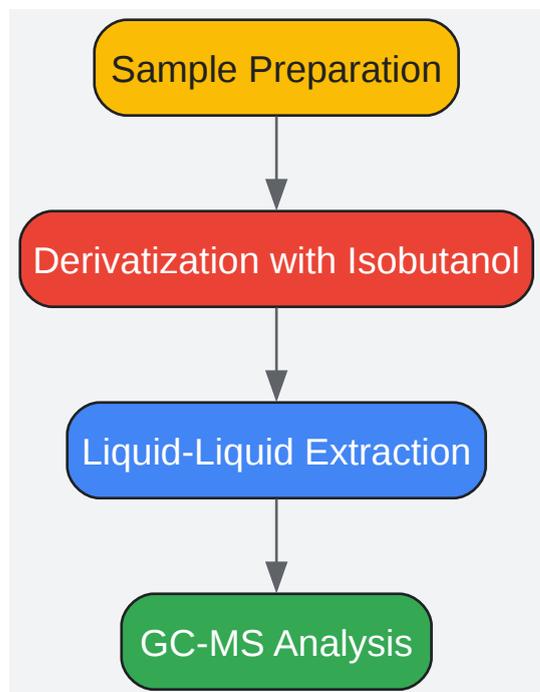
Table 3: Enthalpy of Vaporization ($\Delta_{vap}H$) at Different Temperatures [1]

$\Delta_{vap}H$ (kJ/mol)	Temperature (K)	Method	Reference
53.3	350	N/A	van Genderen et al., 2002
52.6 ± 0.1	363	N/A	van Genderen et al., 2002
55.94	293	V	Scott et al., 1952

Analytical Protocol for Plasma Analysis

A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to analyze octanoate enrichment in human plasma for stable isotope tracer studies, offering significant improvement over the traditional gold-standard method [2].

- Derivatization Method:** The protocol uses **direct transesterification in plasma with isobutanol**, which reduces analyte volatility and minimizes contamination risks compared to methyl esterification [2].
- Key Steps:** The workflow involves sample preparation, derivatization, extraction, and GC-MS analysis, as illustrated below:



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Experimental workflow for octanoate analysis in plasma.

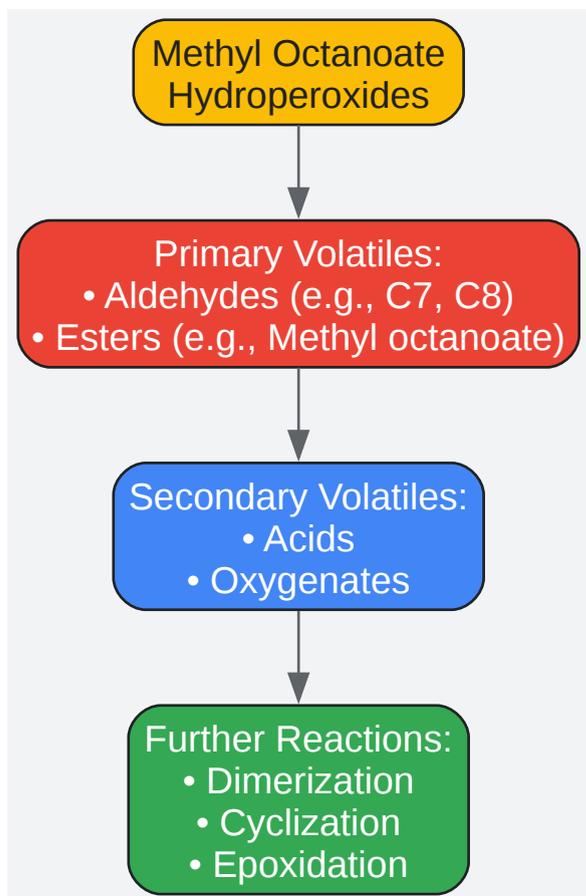
- **Performance:** This method achieves a **Lower Limit of Quantification (LLOQ) of 0.43 μM** , about 20 times more sensitive than methyl esterification, with good precision (CV < 9.3%) [2].

Oxidation and Combustion Kinetics

Methyl octanoate is a surrogate for studying biodiesel combustion. Experimental and kinetic modeling research has been conducted in opposed-flow diffusion flames and jet-stirred reactors [3].

- **Experimental Conditions:** Oxidation was studied at atmospheric pressure (0.101 MPa), temperatures from 800 to 1350 K, and equivalence ratios (ϕ) from 0.5 to 2 [3].
- **Key Finding:** The oxidation **does not exhibit low-temperature or Negative Temperature Coefficient (NTC) behavior**. Hot ignition occurs at approximately 800 K [3].
- **Kinetic Model:** A detailed chemical kinetic model was developed, consisting of **383 chemical species and 2,781 reactions**, showing good agreement with experimental data [3].

The decomposition of **methyl octanoate** hydroperoxides follows known pathways, producing various volatile compounds. The diagram below outlines the primary and secondary volatile decomposition products from these hydroperoxides.



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Volatile decomposition pathways from hydroperoxides.

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References

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